4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride
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Overview
Description
. It is characterized by its unique spirocyclic structure, which includes a cyclopropane ring fused to an indoline moiety. This compound is of interest due to its potential biological activity and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of an indoline derivative with a cyclopropane precursor under acidic conditions to form the spirocyclic compound. The hydrochloride salt is then obtained by treating the spirocyclic compound with hydrochloric acid.
Industrial Production Methods
Industrial production of 4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,3’-indoline] hydrochloride: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.
Uniqueness
4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is unique due to the presence of the chlorine atom, which can enhance its reactivity and potentially its biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN.ClH/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8;/h1-3,12H,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCFZDNPZXNTSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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